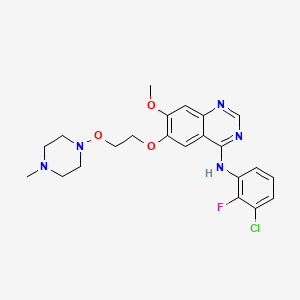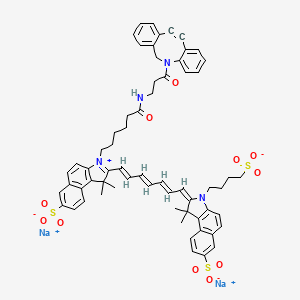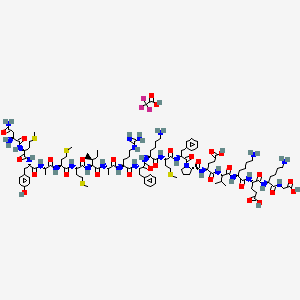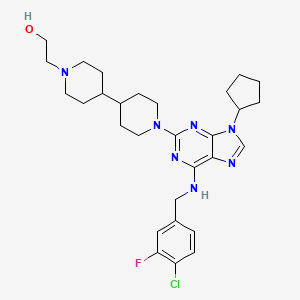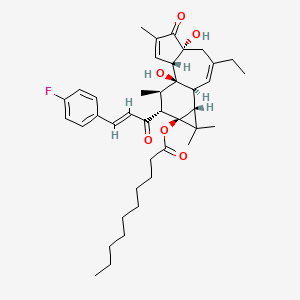
HIV-1 inhibitor-65
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-65 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins essential for the replication and survival of the virus, thereby preventing its proliferation within the host. The development of this compound is part of ongoing efforts to find effective treatments for HIV/AIDS, a disease that continues to pose significant global health challenges.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-65 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process must also comply with regulatory standards to ensure the compound’s efficacy and safety for clinical use .
化学反应分析
Types of Reactions
HIV-1 inhibitor-65 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication .
科学研究应用
HIV-1 inhibitor-65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to inhibit other viruses or pathogens.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS and preventing the spread of the virus.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiretroviral therapies
作用机制
HIV-1 inhibitor-65 exerts its effects by targeting specific enzymes or proteins essential for the HIV-1 replication cycle. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. The primary molecular targets include the HIV-1 protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
相似化合物的比较
Similar Compounds
Similar compounds to HIV-1 inhibitor-65 include other HIV-1 protease inhibitors and integrase inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory activity against HIV-1 enzymes. Compared to other inhibitors, it may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its unique chemical structure allows for targeted inhibition of HIV-1 replication, making it a valuable addition to the arsenal of antiretroviral therapies .
属性
分子式 |
C40H53FO6 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
[(1R,2S,6R,10S,11R,13R,14R,15R)-8-ethyl-14-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1 |
InChI 键 |
QOYCENYBXKSOEV-RTVJHHROSA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CC)O)C)C(=O)/C=C/C5=CC=C(C=C5)F |
规范 SMILES |
CCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


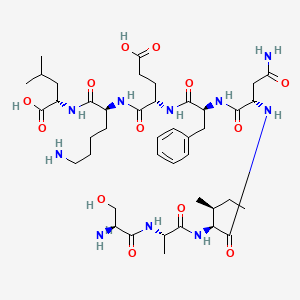
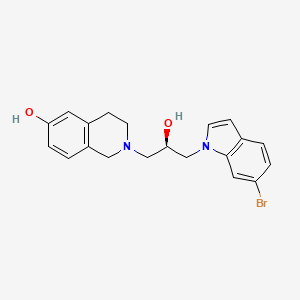


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
